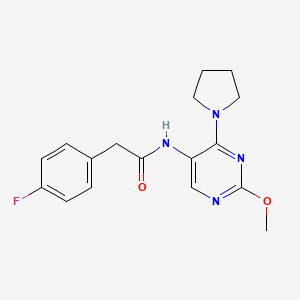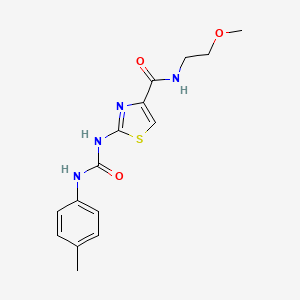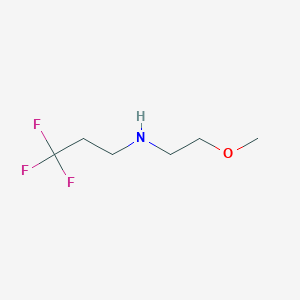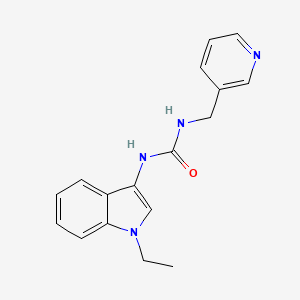
1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and a pyridine ring attached to the urea moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves the following steps:
Formation of the Indole Derivative: The indole ring is alkylated with ethyl iodide in the presence of a base such as potassium carbonate to yield 1-ethyl-1H-indole.
Urea Formation: The 1-ethyl-1H-indole is then reacted with an isocyanate derivative to form the urea linkage.
Attachment of the Pyridine Ring: The final step involves the reaction of the urea derivative with a pyridine-3-methyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or pyridine rings.
Reduction: Reduced forms of the urea linkage or the aromatic rings.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea: Similar structure with the pyridine ring attached at a different position.
1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-4-ylmethyl)urea: Similar structure with the pyridine ring attached at a different position.
Uniqueness
1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-21-12-15(14-7-3-4-8-16(14)21)20-17(22)19-11-13-6-5-9-18-10-13/h3-10,12H,2,11H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNMVZOZGTZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

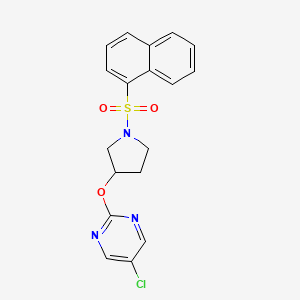
![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)
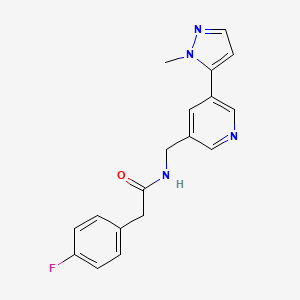
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)
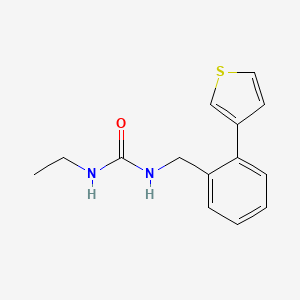
![1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one](/img/structure/B2394331.png)
![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)
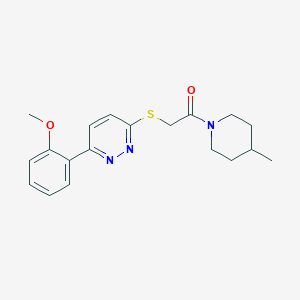
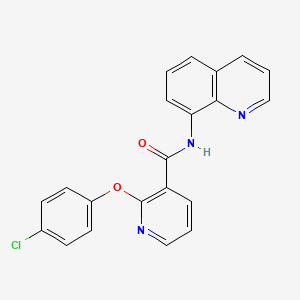
![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)
